2-(Benzylsulfanyl)-6,6-dimethyl-9-(pyridin-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol
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Overview
Description
2-(Benzylsulfanyl)-6,6-dimethyl-9-(pyridin-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol is a complex heterocyclic compound It belongs to the class of triazoloquinazolines, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-6,6-dimethyl-9-(pyridin-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and yields the target compound in good-to-excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent use to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-6,6-dimethyl-9-(pyridin-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or hydrogen peroxide.
Reduction: Common reagents include sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include halogens or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield alcohols or amines.
Scientific Research Applications
2-(Benzylsulfanyl)-6,6-dimethyl-9-(pyridin-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-6,6-dimethyl-9-(pyridin-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: Known for their biological activities, including acting as inverse agonists and inhibitors.
N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amines: Studied for their anti-HIV and antibacterial activities.
Uniqueness
2-(Benzylsulfanyl)-6,6-dimethyl-9-(pyridin-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol is unique due to its specific structural features, such as the benzylsulfanyl group and the fused triazoloquinazoline ring system. These features contribute to its distinct chemical and biological properties.
Biological Activity
2-(Benzylsulfanyl)-6,6-dimethyl-9-(pyridin-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial and anticancer properties.
Synthesis
The synthesis of the compound involves multi-step reactions typically starting from readily available precursors. The process includes the formation of the triazole ring and subsequent modifications to introduce the benzylsulfanyl and pyridinyl groups. Detailed synthetic pathways have been published which outline the yields and conditions necessary for successful synthesis .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance:
Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 18 | 16 |
Pseudomonas aeruginosa | 12 | 64 |
These results suggest that the compound could be a promising candidate for further development as an antimicrobial agent .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest. Notably:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast cancer) | 10 | Apoptosis |
HeLa (Cervical cancer) | 15 | Cell cycle arrest |
A549 (Lung cancer) | 12 | Caspase activation |
The anticancer activity is attributed to the presence of the triazole moiety, which is known for its role in targeting specific cellular pathways involved in cancer progression .
Case Studies
Several case studies have highlighted the biological activity of similar compounds within the same class. For instance:
- Study on Triazole Derivatives : A series of triazole derivatives were synthesized and tested for their antimicrobial properties. One derivative showed an MIC of 31.25 µg/mL against Mycobacterium bovis BCG, indicating strong antibacterial potential .
- Anticancer Evaluation : Another study focused on a related compound which demonstrated selective cytotoxicity towards cancer cells with minimal effects on normal cells. This selectivity is crucial for developing safer therapeutic options .
Properties
Molecular Formula |
C23H23N5OS |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-6,6-dimethyl-9-pyridin-4-yl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C23H23N5OS/c1-23(2)12-17-19(18(29)13-23)20(16-8-10-24-11-9-16)28-21(25-17)26-22(27-28)30-14-15-6-4-3-5-7-15/h3-11,20H,12-14H2,1-2H3,(H,25,26,27) |
InChI Key |
PIDJLYDIMTXPOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)SCC4=CC=CC=C4)N2)C5=CC=NC=C5)C(=O)C1)C |
Origin of Product |
United States |
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